molecular formula C26H24N4O2 B611162 Unii-QI52W1ziib CAS No. 1402602-94-1

Unii-QI52W1ziib

Cat. No. B611162
M. Wt: 424.504
InChI Key: AIFGVDXMHWGOGJ-DIVCQZSQSA-N
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Description

“Unii-QI52W1ziib” is also known as Pifusertib . It is an investigational drug and its stereochemistry is achiral . The molecular formula is C26H24N4O2 and the molecular weight is 424.4944 . The optical activity is none . The defined stereocenters are 2 / 2 .


Molecular Structure Analysis

The molecular structure of Pifusertib is represented by the SMILES string: C[C@@]1(O)CC@@(C1)C2=CC=C(C=C2)C3=C(N4COC5=C(C=NC=C5)C4=N3)C6=CC=CC=C6 . The InChIKey is AIFGVDXMHWGOGJ-DIVCQZSQSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pifusertib include its molecular formula (C26H24N4O2), molecular weight (424.4944), and optical activity (none) . It has 2 defined stereocenters .

Scientific Research Applications

Microbiome Data Science

Unii-QI52W1ziib, referred to in scientific literature, finds notable application in the field of microbiome data science. QIIME 2, a next-generation microbiome bioinformatics platform, is widely used for analyzing and interpreting microbiome data. This tool is instrumental in the reproducible and extensible analysis of microbiome data from raw DNA sequencing data through to publication-quality graphics and statistics, significantly contributing to microbiome research (Bolyen et al., 2019).

Nanoparticle Synthesis

Another application area of Unii-QI52W1ziib is in the synthesis of inorganic nanoparticles. These nanoparticles have vast implications in various industries, including electronics, where they contribute to the development of new semiconducting materials and advancements in technology like miniaturized chips (Cushing, Kolesnichenko, & O'connor, 2004).

Genomic Research

Unii-QI52W1ziib is also pivotal in genomic research. For example, CRISPR/Cas systems, which are essential tools in genomic editing and research, utilize this compound for dynamic imaging of genomic loci in living human cells. This application is critical for understanding complex genetic diseases and developing gene therapies (Chen et al., 2014).

Collaborative Environmental Modeling

In the realm of environmental science, Unii-QI52W1ziib contributes to the development of collaborative working environments for large-scale environmental models. These environments are crucial for the remote development and data sharing among geographically dispersed scientists, thereby enhancing the efficiency and scope of environmental research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Theranostics and Biophotonics

Furthermore, Unii-QI52W1ziib plays a significant role in the field of theranostics and biophotonics, particularly in the design and application of upconversion nanoparticles. These nanoparticles are vital for various biomedical applications, including imaging, therapy, and drug delivery systems (Chen, Qiu, Prasad, & Chen, 2014).

Quality in Research Conferences

In the academic sector, Unii-QI52W1ziib is associated with international symposiums focused on materials, metallurgy, and chemical engineering, underlining its impact on fostering quality in scientific research and collaboration (Quality in Research International Symposium, 2018).

properties

IUPAC Name

3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFGVDXMHWGOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-QI52W1ziib

CAS RN

1402602-94-1
Record name TAS-117
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-117
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pifusertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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